molecular formula C9H8Cl2O3 B080411 3,4-Dichlorobenzyloxyacetic acid CAS No. 13911-20-1

3,4-Dichlorobenzyloxyacetic acid

Cat. No. B080411
CAS RN: 13911-20-1
M. Wt: 235.06 g/mol
InChI Key: CICPXDRPEAWVIT-UHFFFAOYSA-N
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Description

3,4-Dichlorobenzyloxyacetic acid, similar to its analogs like 2,4-Dichlorophenoxyacetic acid (2,4-D), is part of a class of organic compounds known for their herbicidal properties. Although specific studies on 3,4-Dichlorobenzyloxyacetic acid are limited, insights can be drawn from research on related compounds. These substances are widely studied for their effects on plant growth regulation and their environmental fate due to widespread agricultural use.

Synthesis Analysis

The synthesis of compounds similar to 3,4-Dichlorobenzyloxyacetic acid often involves multiple steps of organic synthesis. For example, the preparation process for 2,4-Dichlorophenoxyacetic acid, a related compound, has been improved to enhance production rates and reduce experimental conditions, indicating the potential for efficient synthesis methods for chlorinated benzyloxyacetic acids as well (Jin Xiao-long, 2008).

Molecular Structure Analysis

The structure of chlorinated benzyloxyacetic acids is characterized by the presence of chloro groups attached to a benzyloxy moiety, influencing their chemical behavior and biological activity. Molecular docking studies on similar compounds have revealed their interaction mechanisms at the molecular level, providing a basis for understanding the structural aspects of 3,4-Dichlorobenzyloxyacetic acid (N. Naz et al., 2019).

Chemical Reactions and Properties

Chlorinated benzyloxyacetic acids undergo various chemical reactions, including degradation and conjugation processes. For instance, 3,4-Dichlorobenzyloxyacetic acid is extensively metabolized to a taurine conjugate in rats, highlighting its reactivity and the potential for biotransformation (R. Peffer et al., 1987).

Physical Properties Analysis

The physical properties of chlorinated benzyloxyacetic acids, such as solubility and volatility, are influenced by their molecular structure. While specific data on 3,4-Dichlorobenzyloxyacetic acid are not readily available, related studies on compounds like 2,4-Dichlorophenoxyacetic acid provide insights into their behavior in various environmental matrices (N. Jaafarzadeh et al., 2017).

Chemical Properties Analysis

The chemical properties of 3,4-Dichlorobenzyloxyacetic acid, such as reactivity with other substances and degradation pathways, can be understood through studies on similar chlorinated compounds. Photocatalytic degradation research, for example, provides evidence of how such compounds can be broken down under certain conditions, pointing to the environmental fate of 3,4-Dichlorobenzyloxyacetic acid (M. S. Lima et al., 2020).

Scientific Research Applications

Overview of 3,4-Dichlorobenzyloxyacetic Acid in Scientific Research

3,4-Dichlorobenzyloxyacetic acid (3,4-DCBAA) is a compound extensively studied in various scientific fields. One of its primary roles has been in the area of environmental toxicology and agriculture, particularly as a herbicide. However, its impact extends beyond these domains, encompassing biochemical and molecular biology studies.

Metabolic Pathways and Biodegradation

In a study of 3,4-DCBAA's metabolism in rats, it was found that the majority of this compound is excreted as a taurine conjugate, indicating extensive metabolism and conjugation reactions in vivo. This research highlights the unique metabolic pathways of 3,4-DCBAA and its potential as a tool for understanding enzymatic mechanisms of taurine conjugation (Peffer et al., 1987).

Herbicide Toxicology and Environmental Impact

The toxicological properties of 2,4-Dichlorophenoxyacetic acid (2,4-D), a closely related compound, have been extensively analyzed. This research provides insights into the environmental and occupational risks associated with herbicide use, emphasizing its potential neurotoxicity and effects on non-target species, particularly in aquatic environments. Such studies are crucial for understanding the broader ecological impact of chlorophenoxyacetic acids, including 3,4-DCBAA (Zuanazzi et al., 2020).

Photocatalytic Degradation and Water Treatment

Research on photocatalytic degradation of 2,4-D under UV irradiation using nanomaterials such as Fe3O4@WO3/SBA-15 has shown promising results in the removal of such herbicides from water sources. This is particularly relevant for 3,4-DCBAA, given its structural and functional similarities to 2,4-D (Lima et al., 2020).

Future Directions

The future directions of 3,4-Dichlorobenzyloxyacetic acid research could involve the application of unnatural amino acids for the development of highly selective peptide linkers .

properties

IUPAC Name

2-[(3,4-dichlorophenyl)methoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2O3/c10-7-2-1-6(3-8(7)11)4-14-5-9(12)13/h1-3H,4-5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWZJIYRBTKZIPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1COCC(=O)O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70930360
Record name [(3,4-Dichlorophenyl)methoxy]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70930360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dichlorobenzyloxyacetic acid

CAS RN

13911-20-1, 82513-28-8
Record name (3,4-Dichlorophenyl)methoxyacetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013911201
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,4-Dichlorobenzyloxyacetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082513288
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name [(3,4-Dichlorophenyl)methoxy]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70930360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3,4-dichlorophenyl)methoxyacetic acid
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